Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate
Description
Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate is a pyridine-derived compound featuring a benzyl carbamate group and a chlorosulfonyl substituent at the 2-position of the pyridine ring. The molecular formula is inferred as C₁₃H₁₁ClN₂O₄S, with a molecular weight of 326.76 g/mol based on the closely related isomer Benzyl N-[5-(chlorosulfonyl)pyridin-3-yl]carbamate (CAS 2090263-33-3, ). The chlorosulfonyl group enhances electrophilic reactivity, making it valuable in sulfonamide synthesis and pharmaceutical intermediate preparation.
Properties
Molecular Formula |
C13H11ClN2O4S |
|---|---|
Molecular Weight |
326.76 g/mol |
IUPAC Name |
benzyl N-(2-chlorosulfonylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H11ClN2O4S/c14-21(18,19)12-11(7-4-8-15-12)16-13(17)20-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) |
InChI Key |
GOXRDZNRKFUWJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(N=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate typically involves the reaction of benzyl carbamate with 2-(chlorosulfonyl)pyridine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding sulfonic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Hydrolysis: Hydrolysis reactions are usually performed in aqueous solutions at room temperature or slightly elevated temperatures.
Major Products Formed:
Substitution Reactions: The major products are the corresponding substituted carbamates.
Hydrolysis: The major product is the sulfonic acid derivative.
Scientific Research Applications
Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate is a chemical compound with potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and bioactive agents. The compound features a benzyl group, a chlorosulfonyl moiety, and a pyridine ring.
Scientific Research Applications
- Medicinal Chemistry this compound can be used in studies investigating protein modification and enzyme. Its biological activity is largely attributed to its ability to interact with specific enzymes and proteins. The chlorosulfonyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins, which can lead to inhibition or modification of their activity. This mechanism suggests potential applications in targeting specific molecular pathways involving serine or cysteine residues in various enzymes.
- Synthesis The synthesis of this compound typically involves the reaction of benzyl carbamate with 6-chlorosulfonylpyridine. Common solvents for this reaction include dichloromethane and acetonitrile, with temperatures maintained between 0°C and room temperature. The process can be scaled up for industrial production while ensuring quality control measures are in place to maintain purity and consistency.
Mechanism of Action
The mechanism of action of Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate involves the interaction of the chlorosulfonyl group with nucleophilic sites on target molecules . This interaction can lead to the formation of covalent bonds, resulting in the modification or inhibition of the target molecule’s function . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate and related compounds:
Key Observations :
- Positional Isomerism : The 2- vs. 5-position of the chlorosulfonyl group (e.g., in ) significantly impacts reactivity. The 2-position may sterically hinder nucleophilic attacks compared to the 5-position.
- Biological Activity : Compounds like 4-(Benzylthio)-N-[(3,4-dichlorophenyl)carbamoyl]-3-pyridinesulfonamide exhibit antimicrobial properties due to the sulfonamide and dichlorophenyl groups , while furopyridine derivatives (e.g., ) are patented for kinase inhibition.
- Stability : Benzyl N-(4-pyridyl)carbamate demonstrates enhanced crystalline stability via intra-layer hydrogen bonding (N–H⋯N), a feature absent in chlorosulfonyl analogs .
Spectral and Analytical Data
Comparative spectral data (IR, NMR) from and reveal:
- IR Spectroscopy : Chlorosulfonyl derivatives show strong SO₂ absorption at ~1352 cm⁻¹, while carbamates exhibit C=O stretches near 1732 cm⁻¹ .
- NMR Spectroscopy: Pyridine protons in chlorosulfonyl analogs resonate downfield (δ 8.58–8.89 ppm) compared to non-sulfonylated derivatives (δ 7.24–7.68 ppm) .
Patent and Application Insights
- Material Science : Crystalline interactions (e.g., C–O⋯O–C in ) could inspire formulation strategies for chlorosulfonyl analogs to improve solubility.
Biological Activity
Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate is a synthetic compound notable for its unique structural features, which include a benzyl group, a chlorosulfonyl moiety, and a pyridine ring. The compound's molecular formula contributes to its potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and other bioactive agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This structure allows for significant reactivity due to the presence of the chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes. The chlorosulfonyl group is particularly reactive, enabling the compound to form stable complexes with target proteins. This interaction can lead to altered enzymatic activity, which is crucial for its potential therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. Its reactivity allows it to target serine or cysteine residues in these enzymes.
- Protein Modification : By forming covalent bonds with proteins, this compound can modify their function, potentially leading to therapeutic outcomes in diseases where these proteins play critical roles.
Research Findings
Recent studies have highlighted the compound's effectiveness against several biological targets:
- Enzymatic Assays : In vitro assays demonstrate that this compound exhibits significant inhibition of acetylcholinesterase (AChE), a key enzyme involved in neurotransmission. The IC50 values reported are in the nanomolar range, indicating potent activity .
- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties. Studies indicate that it exhibits moderate antioxidant activity, contributing to its potential neuroprotective effects .
- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, particularly against certain strains of bacteria and fungi .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate | Structure | Different substitution pattern on the pyridine ring |
| Benzyl N-[3-(chlorosulfonyl)pyridin-4-yl]carbamate | Structure | Variation in position of the chlorosulfonyl group |
| Benzyl N-[6-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate | Structure | Contains trifluoromethyl group enhancing lipophilicity |
This table illustrates how variations in substitution patterns affect the biological activity and reactivity of these compounds.
Case Study 1: Acetylcholinesterase Inhibition
In a study focused on AChE inhibitors, this compound was found to significantly inhibit AChE activity at concentrations as low as 50 nM. This suggests its potential utility in treating conditions like Alzheimer's disease where AChE inhibition is beneficial .
Case Study 2: Antioxidant Properties
Another study assessed the antioxidant capacity using ABTS and DPPH assays. Results indicated that this compound could effectively scavenge free radicals, with an IC50 value comparable to established antioxidants like butylated hydroxyanisole (BHA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
